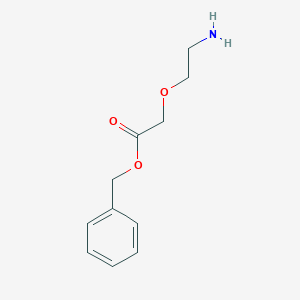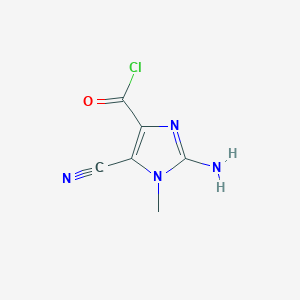
2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an amino group, a cyano group, and a carbonyl chloride group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-Amino-5-cyano-1-methyl-1H-imidazole with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclization: The amino and cyano groups can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., palladium on carbon) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed:
Amides and Esters: From nucleophilic substitution reactions.
Amines and Carboxylic Acids: From reduction and oxidation reactions, respectively.
Scientific Research Applications
2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the cyano and carbonyl chloride groups allows for strong interactions with target proteins, leading to effective inhibition .
Comparison with Similar Compounds
- 2-Amino-5-cyano-1H-imidazole-4-carbonyl chloride
- 2-Amino-1-methyl-1H-imidazole-4-carbonyl chloride
- 2-Amino-5-cyano-1-methyl-1H-imidazole-4-carboxylic acid
Uniqueness: 2-Amino-5-cyano-1-methyl-1H-imidazole-4-carbonyl chloride is unique due to the combination of functional groups that provide a balance of reactivity and stability. The presence of the cyano group enhances its potential for further functionalization, while the carbonyl chloride group makes it a valuable intermediate for the synthesis of various derivatives .
Properties
CAS No. |
741225-68-3 |
|---|---|
Molecular Formula |
C6H5ClN4O |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
2-amino-5-cyano-1-methylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN4O/c1-11-3(2-8)4(5(7)12)10-6(11)9/h1H3,(H2,9,10) |
InChI Key |
SODTZVVJPFIEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N)C(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)
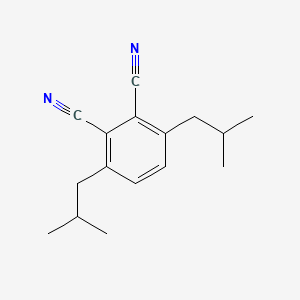
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
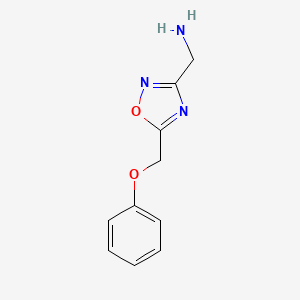

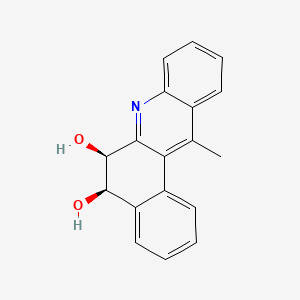


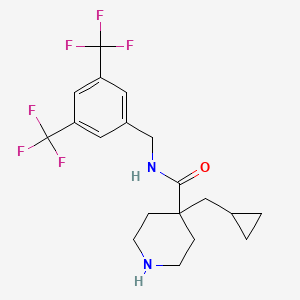


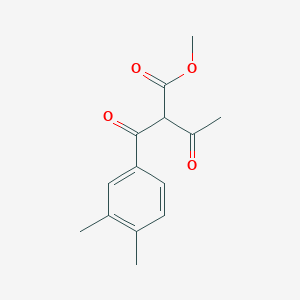
![2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12820123.png)
